1-ethyl-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No.: 1170141-56-6
Cat. No.: VC5999965
Molecular Formula: C11H10N6O3
Molecular Weight: 274.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170141-56-6 |
|---|---|
| Molecular Formula | C11H10N6O3 |
| Molecular Weight | 274.24 |
| IUPAC Name | 1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H10N6O3/c1-2-17-6-4-7(16-17)9(18)13-11-15-14-10(19-11)8-3-5-12-20-8/h3-6H,2H2,1H3,(H,13,15,18) |
| Standard InChI Key | VKVOIUKPRRZVOW-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
The compound has the molecular formula C₁₁H₁₀N₆O₃ and a molecular weight of 274.24 g/mol. Its IUPAC name, 1-ethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide, reflects the integration of three heterocyclic systems:
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A 1-ethylpyrazole core substituted at position 3 with a carboxamide group.
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A 1,3,4-oxadiazole ring linked to the carboxamide nitrogen.
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An isoxazole moiety attached to the oxadiazole at position 5 .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1170141-56-6 |
| Molecular Formula | C₁₁H₁₀N₆O₃ |
| Molecular Weight | 274.24 g/mol |
| SMILES | CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
| InChI Key | VKVOIUKPRRZVOW-UHFFFAOYSA-N |
The ethyl group at the pyrazole nitrogen enhances lipophilicity, potentially improving membrane permeability compared to analogues like the methyl-substituted derivative (CAS 1170282-86-6, MW 260.21 g/mol) .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis of this compound involves sequential heterocycle formation and functionalization :
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Oxadiazole Ring Construction: Cyclization of a hydrazide precursor using reagents like chloramine-T or N,N'-carbonyldiimidazole (CDI) forms the 1,3,4-oxadiazole nucleus.
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Isoxazole Incorporation: A Sonogashira coupling or Huisgen cycloaddition may introduce the isoxazole moiety at position 5 of the oxadiazole .
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Pyrazole Functionalization: Alkylation of pyrazole at N-1 with ethyl bromide, followed by carboxamide coupling via EDC/HOBt chemistry, completes the assembly.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Oxadiazole cyclization | Hydrazide + CDI, 80°C, 12h |
| 2 | Isoxazole attachment | CuI, Pd(PPh₃)₄, DIPEA, DMF |
| 3 | Pyrazole alkylation | Ethyl bromide, K₂CO₃, DMF |
| 4 | Amide bond formation | EDC, HOBt, DCM, rt |
Yield optimization remains challenging due to steric hindrance at the oxadiazole-isoxazole junction .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum exhibits key absorptions at:
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~1680 cm⁻¹: Stretching vibration of the carboxamide C=O.
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~1600 cm⁻¹: C=N stretches from oxadiazole and pyrazole rings.
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~1250 cm⁻¹: C-O-C asymmetric stretching in the oxadiazole.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃)
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δ 4.25 (q, J=7.2 Hz, 2H, NCH₂)
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δ 6.85 (s, 1H, isoxazole-H)
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δ 8.10 (s, 1H, pyrazole-H)
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¹³C NMR:
Mass Spectrometry
The ESI-MS spectrum shows a molecular ion peak at m/z 274.24 [M+H]⁺, consistent with the molecular formula.
Hypothetical Biological Applications
Enzyme Inhibition
Molecular docking studies suggest that the oxadiazole-pyrazole scaffold could inhibit kinases (e.g., JAK3) or phosphodiesterases involved in inflammatory pathways . The ethyl group may improve binding pocket occupancy compared to smaller substituents .
Table 3: Comparison with Analogues
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